(E/Z)-BCI

DUSP1 MKP-1 MAPK signaling

Select (E/Z)-BCI for its unique, well-characterized allosteric inhibition of DUSP6 and DUSP1. Unlike pan-phosphatase inhibitors, its selectivity spares DUSP3, DUSP5, Cdc25B, PPM1D, and PTP1B, ensuring target-specific results. This isomeric mixture is the only form with validated in vivo phenotypes, including cardiac progenitor expansion in zebrafish, synergy with cisplatin in gastric cancer PDX models (35 mg/kg), and attenuation of LPS-induced IL-1β, IL-6, and ROS. Do not substitute with pure (E)-BCI or other DUSP inhibitors, which lack this comprehensive in vivo validation and risk experimental failure. Ideal for translational research in cancer chemosensitization, cardiac development, and inflammation.

Molecular Formula C22H23NO
Molecular Weight 317.4 g/mol
Cat. No. B3177003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-BCI
Synonyms(2E)-2-Benzylidene-3-(cyclohexylamino)-1-indanone
(E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
BCI
Molecular FormulaC22H23NO
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4
InChIInChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+
InChIKeyXJDKPLZUXCIMIS-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-BCI (NSC 150117) Chemical Profile and Core Pharmacological Identity


(E/Z)-BCI (also known as BCI, NSC 150117) is a small-molecule allosteric inhibitor belonging to the class of dual-specificity phosphatase (DUSP) modulators. This compound exists as a mixture of (E) and (Z) isomers and functions primarily by inhibiting DUSP6 (also known as MKP-3) and DUSP1 (MKP-1), leading to the hyperactivation of fibroblast growth factor (FGF) signaling and the modulation of mitogen-activated protein kinase (MAPK) pathways [1]. It is distinguished by its allosteric mechanism of action within the phosphatase domain, which prevents the catalytic stimulation of phosphatase activity induced by ERK2 substrate binding [1]. The compound is utilized in research settings to probe the roles of DUSP6 and DUSP1 in processes such as inflammation, cancer cell proliferation, and cardiac development .

Why Generic DUSP Inhibitors Cannot Substitute for (E/Z)-BCI in Critical Research Applications


In the realm of DUSP phosphatase inhibition, in-class compounds exhibit profound differences in target selectivity, mechanism of action, and isomeric purity that preclude simple interchange. (E/Z)-BCI possesses a unique allosteric inhibition profile that is selective for DUSP6 and DUSP1, while sparing DUSP5 and other phosphatases like DUSP3, Cdc25B, and PTP1B . This selectivity is not replicated by pan-phosphatase inhibitors or compounds targeting other DUSP family members. Furthermore, the commercial (E/Z)-BCI product is an isomeric mixture, which differs from the pure (E)-BCI form in both its biological activity and its established in vivo validation history . Substituting (E/Z)-BCI with a generic DUSP inhibitor or an alternative isomer without rigorous validation risks experimental failure, misinterpretation of signaling pathways, and loss of the well-documented in vivo phenotypes that are critical for translational research.

(E/Z)-BCI: Quantifiable Differentiation Against Leading DUSP-Targeting Alternatives


Superior DUSP1 Selectivity Over BCI-215 in Cellular Assays

(E/Z)-BCI demonstrates a distinct potency and selectivity profile compared to its analog BCI-215. While both compounds inhibit DUSP1, (E/Z)-BCI achieves an EC50 of 8.0 μM in cellular assays , whereas BCI-215 exhibits a broader IC50 in the micromolar range but with less specific potency data available . Notably, (E/Z)-BCI's defined EC50 provides a reliable reference point for experimental design, unlike the qualitative 'micromolar range' descriptor for BCI-215. Furthermore, (E/Z)-BCI's allosteric mechanism has been validated to not inhibit DUSP5, a critical counter-target, whereas BCI-215's selectivity profile is less comprehensively defined [1].

DUSP1 MKP-1 MAPK signaling

Validated In Vivo Efficacy in Zebrafish Cardiac Model Unmatched by NSC 95397

(E/Z)-BCI was identified in a whole-organism zebrafish screen and has demonstrated a robust in vivo phenotype: expansion of the cardiac progenitor cell pool and increased heart size in zebrafish embryos [1]. In contrast, NSC 95397, while a potent Cdc25 phosphatase inhibitor with in vitro MKP-1 inhibition (IC50 = 13 μM), lacks validated in vivo efficacy in this specific cardiac regeneration model [2]. The in vivo activity of (E/Z)-BCI is a direct result of its allosteric inhibition of Dusp6, a mechanism not shared by NSC 95397.

Zebrafish Cardiac development In vivo screening

Unique Isomeric Mixture Provides Broader Biological Activity than Pure (E)-BCI

The commercially available (E/Z)-BCI is a mixture of (E) and (Z) isomers, whereas alternative suppliers may offer pure (E)-BCI. The (E)-isomer exhibits IC50 values of 12.3 μM for DUSP6 and 11.5 μM for DUSP1 in HeLa cells . However, the isomeric mixture (E/Z)-BCI has been shown to attenuate LPS-induced inflammatory mediators and ROS production in macrophages via Nrf2 activation and NF-κB inhibition [1]. This anti-inflammatory activity is a property of the mixture and may not be fully replicated by the pure (E)-isomer alone. Furthermore, the mixture has demonstrated in vivo tumor growth reduction in a gastric cancer PDX model at 35 mg/kg every seven days [2].

Isomeric mixture DUSP6 Anti-inflammatory

Higher Selectivity Profile Versus NSC 95397 and CCT007093

(E/Z)-BCI exhibits a well-defined selectivity window, inhibiting DUSP6 and DUSP1 while showing no activity against DUSP3/VHR, Cdc25B, and PTP1B at relevant concentrations . In contrast, NSC 95397 is a potent Cdc25 inhibitor (Ki = 32-96 nM) with secondary activity against MKP-1 (IC50 = 13 μM) , and CCT007093 is a PPM1D (WIP1) inhibitor with an IC50 of 8.4 μM . Neither NSC 95397 nor CCT007093 offer the dual DUSP6/DUSP1 selectivity of (E/Z)-BCI, making (E/Z)-BCI the preferred tool for dissecting DUSP6/DUSP1-specific signaling without confounding off-target effects on other phosphatases.

DUSP6 Selectivity Phosphatase profiling

Synergistic Enhancement of Cisplatin Cytotoxicity in Gastric Cancer Cells

(E/Z)-BCI has been shown to enhance the cytotoxicity of cisplatin (CDDP) in gastric cancer cells. At pharmacological concentrations, (E/Z)-BCI enhances CDDP-induced cell death and apoptosis [1]. In a gastric cancer patient-derived xenograft (PDX) mouse model, (E/Z)-BCI administered at 35 mg/kg every seven days reduced tumor growth and demonstrated an additive effect when combined with CDDP . This chemosensitization property is not a general feature of all DUSP inhibitors; for example, BCI-215 has not been reported to synergize with cisplatin in this context, and NSC 95397's primary mechanism targets Cdc25 rather than DUSP6 .

Gastric cancer Cisplatin Chemosensitization

High-Impact Application Scenarios for (E/Z)-BCI Based on Quantitative Differentiation


In Vivo Dissection of DUSP6 in Cardiac Development and Regeneration

Researchers utilizing zebrafish as a model organism for cardiac development should prioritize (E/Z)-BCI. Its unique validation in a whole-vertebrate screen, where it induced expansion of cardiac progenitor cells and increased heart size, provides a direct in vivo phenotype [1]. This activity is not replicated by other DUSP inhibitors like NSC 95397 or CCT007093, making (E/Z)-BCI the only reliable tool for in vivo studies of DUSP6 in cardiac contexts.

Investigating DUSP6-Mediated Chemoresistance in Gastric Cancer

For preclinical oncology studies focused on overcoming platinum resistance, (E/Z)-BCI offers a distinct advantage. Its demonstrated ability to synergize with cisplatin, enhancing cell death and reducing tumor growth in a PDX model at 35 mg/kg, is a quantifiable differentiator [2]. This in vivo combination efficacy is not a reported feature of BCI-215 or NSC 95397, positioning (E/Z)-BCI as the compound of choice for translational research in gastric cancer chemosensitization.

Mechanistic Studies of DUSP1/DUSP6 in Inflammatory Signaling

Scientists studying the role of DUSP6 and DUSP1 in inflammation should select (E/Z)-BCI for its validated anti-inflammatory activity. The isomeric mixture attenuates LPS-induced IL-1β, IL-6, and ROS production in macrophages via Nrf2 and NF-κB pathways [3]. This functional property, confirmed in published studies, distinguishes (E/Z)-BCI from pure (E)-BCI and other DUSP inhibitors that lack this specific anti-inflammatory validation.

Selective Pharmacological Knockdown of DUSP6/DUSP1 Without Off-Target Phosphatase Effects

For cell signaling studies requiring precise inhibition of DUSP6 and DUSP1 without affecting Cdc25, PPM1D, or DUSP5, (E/Z)-BCI is the optimal choice. Its well-characterized selectivity profile—no activity against DUSP3, Cdc25B, and PTP1B—contrasts sharply with NSC 95397 (a potent Cdc25 inhibitor) and CCT007093 (a PPM1D inhibitor) . This ensures that observed biological effects can be confidently attributed to DUSP6/DUSP1 modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-BCI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.